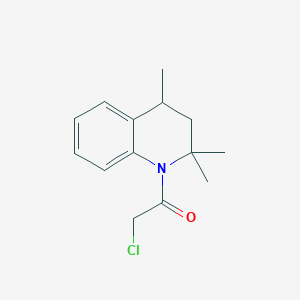

2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

説明

特性

IUPAC Name |

2-chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO/c1-10-8-14(2,3)16(13(17)9-15)12-7-5-4-6-11(10)12/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFUVGDVQKAHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=CC=CC=C12)C(=O)CCl)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389778 | |

| Record name | 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14036-98-7 | |

| Record name | 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Chloroacetyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline.

Chlorination: The quinoline derivative is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.

Acylation: The chlorinated intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride (CH3COCl), to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

化学反応の分析

Types of Reactions

2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of alcohol or amine derivatives.

科学的研究の応用

2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The chloroethanone group (-CO-CH2-Cl) is a common reactive handle in medicinal chemistry, enabling nucleophilic substitution or coupling reactions. Variations in the dihydroquinoline substituents significantly influence physicochemical properties and reactivity. Key analogs include:

2-Chloro-1-(6-ethyl-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone (S8)

- Structure: Features a 6-ethyl and 2-methyl substitution on the dihydroquinoline ring.

- Synthesis : Synthesized via a Pd-catalyzed cross-coupling reaction (86.6% yield in Step 1) followed by hydrogenation .

- Relevance: Used in covalent inhibitor development for helicase mechanoenzymes, highlighting its utility in targeting conformationally dynamic proteins .

2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

- Structure : Contains additional methyl groups at positions 2, 4, and 4.

- Impact : Increased steric hindrance may reduce reaction rates but enhance selectivity in binding interactions .

2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)-ethanone

Key Observations :

- Catalyst Dependency : Pd-based catalysts (e.g., Pd/dppf in S8 synthesis) enable efficient cross-coupling, whereas AlCl₃ is used for Friedel-Crafts acylations .

- Yield Variability : Steric and electronic factors influence yields. For example, indole derivatives () show lower yields (11–23%) due to challenging reaction conditions .

生物活性

2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is a quinoline derivative that has gained attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |

| Molecular Formula | C14H18ClN |

| Molecular Weight | 251.75 g/mol |

| CAS Number | 14036-98-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in cell proliferation and modulate receptor activity, which could lead to its anticancer effects. The exact pathways remain under investigation but are believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways associated with cancer cell growth.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that regulate cell survival and apoptosis.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, it has shown promising results against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 3.5 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cell cycle progression.

Case Studies and Research Findings

A study published in a peer-reviewed journal evaluated the effects of this compound on cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner. The researchers utilized flow cytometry to analyze apoptosis markers and observed increased levels of caspase activation in treated cells.

Another investigation focused on the antimicrobial properties of this compound against Trypanosoma brucei, the causative agent of African sleeping sickness. The study reported an EC50 value of less than 0.5 µM, indicating potent trypanocidal activity.

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone?

The compound is synthesized via acylation of quinoline derivatives using chloroacetyl chloride. A typical procedure involves:

- Step 1 : Reacting a substituted quinoline precursor with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., aqueous NaOH) at 0°C for 3 hours .

- Step 2 : Purification via flash chromatography (e.g., ethyl acetate/petroleum ether gradient) to achieve ≥95% purity. Catalysts like Pd(dppf)Cl₂ and bases (e.g., Cs₂CO₃) are critical for cross-coupling steps in functionalized derivatives .

- Monitoring : Reaction progress is tracked using HPLC or TLC .

Q. Which spectroscopic and crystallographic methods are standard for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, methyl groups at C2/C4 and the dihydroquinoline moiety produce distinct splitting patterns .

- X-ray Diffraction (XRD) : SHELX programs refine crystal structures, resolving bond angles and steric effects. The trimethyl groups induce torsional strain, detectable via SHELXL refinement .

- Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., [M+H⁺] peaks) and detects halogen isotopes (e.g., ³⁵Cl/³⁷Cl) .

Q. What are the primary chemical reactivity profiles of this compound?

The ethanone moiety undergoes nucleophilic substitution (e.g., with amines or thiols), while the quinoline core participates in electrophilic aromatic substitution. Key reactions include:

- Alkylation : Reacts with amines in dry acetone/K₂CO₃ at 60°C to form derivatives .

- Reduction : The ketone group can be reduced to an alcohol using NaBH₄ or catalytic hydrogenation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Systems : Biphasic conditions (e.g., DCM/water) enhance reagent mixing while minimizing hydrolysis .

- Catalyst Screening : Pd-based catalysts (e.g., Pd/C) improve cross-coupling efficiency in functionalized derivatives. For example, Pd(dppf)Cl₂ increases vinylation yields to >85% .

- Temperature Control : Maintaining 0°C during acylation prevents side reactions like over-chlorination .

Q. How should researchers resolve contradictions in spectroscopic data?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., dihydroquinoline protons) .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-Chloro-1-(2,4-dimethylphenyl)ethanone) to assign ambiguous peaks .

- Crystallographic Validation : XRD data from SHELXL refines bond lengths/angles, resolving disputes over tautomeric forms .

Q. What strategies minimize by-product formation during derivatization?

- Stoichiometric Precision : Use a 1.2:1 molar ratio of nucleophile to ethanone to avoid over-alkylation .

- Protecting Groups : Temporarily block reactive sites (e.g., quinoline nitrogen) with Boc groups during functionalization .

- By-Product Tracking : LC/MS identifies impurities (e.g., hydrolysis products), guiding solvent adjustments .

Q. How does buffer pH affect biocatalytic reduction of this compound?

- Optimal pH : Phosphate buffer at pH 7.6 maximizes yield (56.2%) in Acinetobacter sp.-mediated reductions. Lower pH (6.0–7.0) reduces enzyme activity due to protonation of catalytic residues .

- Ionic Strength : Varying from 0.05–0.2 M has negligible impact, suggesting robust enzyme-substrate binding .

Q. What computational approaches predict the compound’s bioactivity?

- Docking Studies : Simulate interactions with targets like kinases or GPCRs using AutoDock Vina. The trimethyl groups enhance hydrophobic binding in enzyme pockets .

- QSAR Models : Correlate substituent effects (e.g., chloro vs. fluoro) with antimicrobial activity using datasets from analogues .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time). For example, cytotoxicity may vary due to mitochondrial vs. nuclear targeting .

- Metabolic Stability Tests : Use Cunninghamella elegans models to verify if fluorinated derivatives resist degradation better than chlorinated ones .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。